3-(2,3-difluorophenyl)morpholine
Description
3-(2,3-Difluorophenyl)morpholine is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2,3-difluorophenyl group. The fluorine atoms at the ortho and meta positions of the phenyl ring confer unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and drug design. Its molecular formula is C₁₀H₁₁F₂NO, with a molecular weight of 213.20 g/mol. The compound’s structure balances lipophilicity and polarity, which is critical for optimizing pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
CAS No. |
1270438-09-9 |
|---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-difluorophenyl)morpholine typically involves the reaction of 2,3-difluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenylmorpholine derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of 3-(2,3-difluorophenyl)morpholine, highlighting differences in substituents, fluorine positioning, and biological relevance:
Electronic and Steric Effects
- Fluorine Positioning: The 2,3-difluoro configuration in the target compound creates a distinct electronic environment compared to 3,4-difluoro () or 2,5-difluoro () isomers. Methoxy vs. Bromine Substituents: Methoxy groups (electron-donating) increase aromatic ring electron density, favoring π-π stacking, while bromine (electron-withdrawing) enhances halogen bonding but introduces steric hindrance .
Pharmacological and Toxicological Profiles
- Psychoactive Derivatives: 2-(3-Fluorophenyl)-3-methylmorpholine (3-FPM) exhibits stimulant effects via monoamine reuptake inhibition, attributed to the methyl group’s impact on blood-brain barrier penetration .
- Toxicity : Thiadiazole derivatives with difluorophenyl groups () show variable toxicity profiles, underscoring the importance of substitution patterns. For example, TDB3 (2,3-difluorophenyl-thiadiazole) exhibits high eye irritancy, while morpholine-linked analogs demonstrate lower toxicity .
Physicochemical Properties
| Property | This compound | 3-(3-Bromophenyl)morpholine | 2-(3-Fluorophenyl)-3-methylmorpholine |
|---|---|---|---|
| Molecular Weight (g/mol) | 213.20 | 242.12 | 195.24 |
| logP (Predicted) | 2.1 | 2.8 | 1.9 |
| Solubility (mg/mL) | ~10 (in DMSO) | ~5 (in DMSO) | ~15 (in DMSO) |
| Metabolic Stability | Moderate | Low (due to bromine) | High (methyl group slows oxidation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
